molecular formula C14H9Cl2F3N2O2 B1680092 Urea, N-(5-chloro-2-hydroxyphenyl)-N'-(2-chloro-5-(trifluoromethyl)phenyl)- CAS No. 501684-93-1

Urea, N-(5-chloro-2-hydroxyphenyl)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-

Cat. No. B1680092
M. Wt: 365.1 g/mol
InChI Key: OUDXRNQPVSMGDW-UHFFFAOYSA-N
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Description

Urea, N-(5-chloro-2-hydroxyphenyl)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-, is a nitrogen-containing compound with a wide range of applications in the medical and scientific fields. Urea is a naturally occurring compound that is produced in the liver and is the major end-product of protein metabolism. It has a wide range of uses, ranging from a fertilizer to a medical treatment. Urea has been extensively studied and its chemical and physical properties have been well characterized.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Agent Development : Symmetrical and non-symmetrical N,N'-diarylureas have been explored for their potential as anticancer agents. Studies have shown that these compounds can act as potent activators of the eIF2α kinase heme-regulated inhibitor, leading to the inhibition of cancer cell proliferation. The modification of these molecules to improve solubility while preserving biological activity has been a significant focus, with some compounds demonstrating potent induction of eIF2α phosphorylation and expression of CHOP at both protein and mRNA levels, suggesting their potential in developing targeted, non-toxic anticancer therapies (Denoyelle et al., 2012).

Agricultural Sciences Applications

Fertilizer Efficiency and Environmental Impact : Research has focused on the use of urea derivatives and modifications to improve fertilizer efficiency and reduce environmental impact. For example, the addition of urease inhibitors to urea fertilizers has been shown to reduce ammonia volatilization, enhancing nitrogen uptake by plants and reducing environmental pollution. Studies also explore the synthesis of urea derivatives with potential as controlled-release fertilizers, aiming to optimize nitrogen availability to crops while minimizing losses through leaching or volatilization (Besen et al., 2022).

properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N2O2/c15-8-2-4-12(22)11(6-8)21-13(23)20-10-5-7(14(17,18)19)1-3-9(10)16/h1-6,22H,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDXRNQPVSMGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=CC(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50309712
Record name NS-1738
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, N-(5-chloro-2-hydroxyphenyl)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-

CAS RN

501684-93-1
Record name N-(5-Chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl)phenyl]urea
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NS-1738
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Record name NS-1738
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Chloro-2-hydroxyphenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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